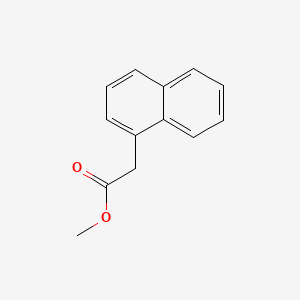

Methyl 1-naphthaleneacetate

Description

Historical Context and Evolution of Synthetic Auxins in Plant Science Research

The journey to understanding plant hormones began in the late 19th century with the work of Charles and Francis Darwin, who observed that a transmissible signal from the tip of a grass coleoptile was responsible for its bending towards light. nih.govphytohormones.infonih.gov This laid the groundwork for the "Cholodny-Went hypothesis," which proposed that differential growth was caused by the asymmetric distribution of a growth-promoting substance. nih.gov This elusive substance was named "auxin," from the Greek word auxein, meaning "to grow." nih.govphytohormones.info

In the 1930s, the first natural auxin, Indole-3-acetic acid (IAA), was isolated and chemically identified. nih.govyoutube.com This discovery spurred the synthesis and investigation of numerous related compounds to understand the structure-activity relationships that define auxins. nih.gov This research led to the development of synthetic auxins, man-made compounds that mimic the effects of natural auxins. tutorchase.com

Among the most significant early synthetic auxins were Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA). tutorchase.comnih.gov These compounds, along with others like 2,4-Dichlorophenoxyacetic acid (2,4-D), proved to be more stable than the naturally occurring IAA, which is susceptible to metabolic breakdown in plants. oup.com This stability made them valuable tools for both agricultural applications and scientific research. tutorchase.comwikipedia.org Methyl 1-naphthaleneacetate emerged in this context as the methyl ester of NAA, sharing its fundamental auxin activity. ontosight.aisigmaaldrich.com The development of these synthetic analogues allowed researchers to probe the mechanisms of auxin transport, perception, and signaling with greater precision, as their metabolic fates were often simpler to track than that of endogenous IAA. oup.com

Significance of this compound as a Research Probe in Plant Physiology

This compound, and its parent compound NAA, are pivotal research tools for dissecting a wide array of auxin-mediated processes in plants. As a synthetic auxin, it acts by stimulating cell elongation and division, leading to observable effects on plant growth and development. ontosight.ai This makes it an effective agent for studying fundamental physiological responses.

One of the most prominent uses of NAA and its derivatives in research is the study of root development. wikipedia.org Auxins are known to promote the initiation of both lateral and adventitious roots, and applying synthetic auxins like NAA allows for controlled experiments on the molecular and cellular events governing organogenesis. wikipedia.orgmdpi.com It is widely used in plant tissue culture and micropropagation to induce root formation from cuttings and explants, facilitating the vegetative propagation of various plant species. wikipedia.org

Furthermore, because synthetic auxins like NAA can be applied exogenously, they are used to investigate dose-dependent responses. At low concentrations, they promote growth and fruit set, while at high concentrations, they can induce the production of ethylene (B1197577), leading to growth inhibition, leaf abscission, and can even act as herbicides, particularly against broadleaf dicot plants. plantgrowthhormones.comwikipedia.org This dual activity makes compounds like this compound valuable for studying the signaling pathways that differentiate between growth promotion and phytotoxicity. Research has also explored its use in controlling sucker and sprout growth on trees. ucanr.edu

Recent studies have even begun to explore the effects of NAA outside the plant kingdom, investigating its potential to improve the in vitro culturing of human cells by inhibiting apoptosis, highlighting its utility as a bioactive molecule in broader biological research. nih.gov

Overview of Current Academic Research Trajectories for this compound

Current research involving this compound and its parent compound, NAA, continues to explore both fundamental plant biology and novel applications. A significant area of investigation remains its role in plant propagation and development. Researchers are fine-tuning its use in combination with other plant growth regulators, such as cytokinins or gibberellic acid, to optimize protocols for in vitro propagation and to enhance specific developmental outcomes, like cellulose (B213188) fiber formation. wikipedia.orgresearcher.life

Another active research trajectory involves understanding the environmental fate and metabolism of synthetic auxins. epa.gov Studies investigate the degradation of NAA and its derivatives in soil and water, and their breakdown products when exposed to ultraviolet light. epa.govnih.gov This research is crucial for assessing the environmental impact of their agricultural use. The compound's volatility and potential for biodegradation are key areas of this research. epa.gov

The molecular mechanisms of auxin action remain a central focus. While the core components of auxin signaling, such as the TIR1/AFB receptors and Aux/IAA transcriptional repressors, are well-established, research continues to uncover the nuances of how different auxin compounds, including synthetic ones, interact with this system. oup.com Comparative studies on the efficacy and mode of action of different synthetic auxins, such as NAA versus IBA, for specific applications like rooting, continue to provide valuable insights for both commercial and research purposes. youtube.com The exploration of NAA's effects on non-plant systems, such as its anti-apoptotic role in human cell cultures through the regulation of genes like ANGPTL4, represents a novel and expanding frontier of research. nih.gov

Research Findings on Naphthalene (B1677914) Acetic Acid (NAA) and its Derivatives

Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-naphthalen-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13(14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGXZTQSGNFKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042143 | |

| Record name | Methyl 1-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-78-0, 1334-87-8 | |

| Record name | Methyl 1-naphthylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2876-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthaleneacetic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001334878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-naphthylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-naphthaleneacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-naphthylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1-NAPHTHYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2TU4BI7PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Methyl 1 Naphthaleneacetate As a Plant Growth Regulator

Molecular and Cellular Basis of Auxin Action

The influence of Methyl 1-naphthaleneacetate on plant growth is rooted in its ability to mimic the endogenous auxin, indole-3-acetic acid (IAA). Its effects are initiated at the molecular level, triggering a cascade of events that alter cellular processes.

The perception of auxin signals, including those from synthetic auxins like NAA, occurs through a well-defined receptor complex. The core components of this perception machinery are the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.gov

Table 1: Key Proteins in the Auxin Receptor Complex

| Protein Class | Specific Examples | Role in Auxin Perception |

|---|---|---|

| F-Box Proteins | TIR1, AFB1-5 | Serve as the primary auxin co-receptors. |

| Aux/IAA Repressors | IAA3, IAA7 | Repress auxin-responsive gene transcription. |

| Auxin Response Factors | ARF17 | Transcription factors that are activated upon Aux/IAA degradation. |

The degradation of Aux/IAA proteins liberates AUXIN RESPONSE FACTORs (ARFs), a family of transcription factors that are otherwise held in an inactive state by the repressors. nih.govnih.gov Once freed, ARFs can bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription. nih.gov This transcriptional reprogramming is the foundation of the physiological responses to auxin.

Key gene families activated by this pathway include:

GH3 (Gretchen Hagen 3): These genes encode enzymes that conjugate amino acids to auxin, playing a role in maintaining auxin homeostasis. nih.govnih.gov

SAUR (Small Auxin Up RNA): This family of genes is involved in promoting cell expansion, although their precise mechanism is still under intense investigation. nih.gov

Beyond this primary pathway, auxin signaling can also engage other signaling modules, such as Mitogen-Activated Protein Kinase (MAPK) cascades. frontiersin.orgnih.gov These cascades, consisting of a series of protein kinases (MAPKKK, MAPKK, MAPK), act as a downstream signal amplification system, integrating auxin signals with other hormonal and environmental cues to fine-tune developmental responses. mdpi.comnih.gov Furthermore, auxin signaling involves rapid, non-transcriptional responses, including the modulation of ion fluxes, such as Ca²⁺ signaling, across cell membranes. nih.gov

A fundamental action of auxins is the promotion of cell elongation. This process is largely explained by the "acid growth hypothesis." The activation of ARFs leads to the expression of genes that energize proton pumps (H⁺-ATPases) in the plasma membrane. The resulting efflux of protons into the cell wall lowers its pH, activating cell wall-loosening enzymes like expansins. This enzymatic activity increases the extensibility of the cell wall, allowing the cell to expand under the force of turgor pressure.

In addition to elongation, NAA is a potent promoter of cell division. nih.gov This is critical for the formation of new tissues and organs. The auxin signaling cascade influences the cell cycle by regulating the expression of key cell cycle genes, such as cyclins and cyclin-dependent kinases. The controlled progression through the cell cycle, driven by auxin, is essential for processes like the initiation of lateral and adventitious roots. nih.gov

Developmental Roles in Plant Morphogenesis

One of the most well-documented and commercially utilized effects of NAA is its ability to induce adventitious roots (ARs)—roots that arise from non-root tissues, such as stems or leaves. wikipedia.org This process is vital for vegetative propagation. wikipedia.org

The application of NAA initiates a cascade of gene expression changes at the site of future root formation. nih.gov This involves the core auxin signaling pathway, leading to the differential expression of numerous genes, including transcription factors from the AUXIN RESPONSE FACTOR (ARF) and LATERAL ORGAN BOUNDARIES-DOMAIN (LOB) families, which are critical for specifying the fate of cells that will form the new root primordium. nih.gov Studies on tea cuttings have shown that NAA treatment significantly alters the expression of genes in the IAA, GH3, and SAUR families, which correlates with successful AR formation. nih.gov Research has also identified specific factors, like ARF17, that act as negative regulators, and their suppression by the auxin signal is necessary for rooting to proceed. nih.gov

Table 2: Effect of NAA Treatment on Hormone-Related Gene Expression During Adventitious Rooting in Tea Cuttings

| Gene Family | Expression Trend after NAA Treatment | Implied Role | Reference |

|---|---|---|---|

| IAA | Negative Regulation | Feedback control of auxin levels | nih.gov |

| GH3 | Negative Regulation | Maintenance of auxin homeostasis | nih.gov |

| SAUR | Upregulation | Promotion of cell growth for root development | nih.gov |

| Cytokinin Signaling Genes | Downregulation | Removal of inhibitory signals for rooting | nih.gov |

NAA exerts profound control over the development of fruits, from their initial setting to maturation and eventual abscission (shedding). It is widely used in horticulture to prevent premature fruit drop by maintaining the integrity of the abscission zone at the base of the fruit stalk. wikipedia.org

Beyond preventing loss, NAA influences fruit size and quality. In giant pumpkins, for example, treatment with NAA was found to enhance the transport of photoassimilates (sugars) from the leaves (source) to the developing fruit (sink), resulting in larger fruit. nih.gov This was associated with increased activity of enzymes involved in sugar synthesis and transport. nih.gov Similarly, studies in strawberries demonstrated that NAA application regulates multiple metabolic pathways, affecting the final composition of the mature fruit. nih.gov Specifically, it can alter the levels of key quality determinants like citric acid, glucose, and fructose. nih.govnih.gov The timing of application can have differential effects, indicating a complex interaction with the fruit's developmental stage. nih.gov

Table 3: Reported Effects of NAA on Fruit Development

| Crop | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Giant Pumpkin | Increased fruit size | Enhanced photoassimilate transport to fruit | nih.gov |

| Strawberry | Altered metabolite profile (e.g., citric acid) | Regulation of multiple metabolic pathways | nih.gov |

| Plum | Increased fruit size and soluble solids | Enhanced sink strength and assimilate transfer | nih.gov |

| Guava | Increased total sugars and ascorbic acid | Promotion of metabolic pathways for quality traits | nih.gov |

Influence on Apical Dominance and Lateral Bud Development

This compound, a synthetic auxin, plays a significant role in the phenomenon of apical dominance, where the central stem grows more strongly than the lateral stems. The primary mechanism involves the regulation of hormone levels that control bud outgrowth. Research on closely related auxins, such as 1-naphthaleneacetic acid (NAA), provides insight into these processes.

In pea plants, the removal of the shoot apex (decapitation) leads to the outgrowth of lateral buds. However, the application of NAA to the cut surface can completely prevent this, mimicking the effect of the intact apex. This demonstrates the crucial role of apically derived auxin in suppressing lateral bud growth. The application of NAA has been shown to significantly reduce the concentration of cytokinins, specifically Zeatin Riboside and isopentenyladenosine, in the stem. nih.gov Since cytokinins are known to promote cell division and bud outgrowth, their reduction by NAA is a key factor in maintaining apical dominance. nih.gov

The interaction between auxin and other plant hormones is critical in this process. While auxin transported from the apex is considered the primary signal for inhibiting lateral bud growth, its effect is mediated through its influence on other hormonal pathways. For instance, in potato tubers, the apical bud is the strongest sink for gibberellic acid (GA3), which induces its etiolated elongation. nih.gov The application of NAA can nullify the growth-promoting effects of both cytokinins and gibberellins (B7789140) on buds. nih.gov This suggests a hierarchical control where auxin can override the growth-promoting signals of other hormones at the lateral buds, thus enforcing apical dominance.

Table 1: Effect of 1-Naphthaleneacetic Acid (NAA) on Cytokinin Levels and Lateral Bud Growth in Pea Plants

| Treatment | Lateral Bud Length (mm) | Zeatin Riboside (pmol g⁻¹ FW) | Isopentenyladenosine (pmol g⁻¹ FW) |

| Intact Control | 2.5 | 15 | 8 |

| Decapitated | 15.0 | 45 | 25 |

| Decapitated + NAA | 3.0 | 20 | 10 |

| Data derived from studies on the effect of apex excision and NAA application in pea plants. nih.gov |

Promotion of Flowering and Floral Organ Development

This compound can influence the transition from vegetative growth to flowering and the subsequent development of floral organs. Its effects are often concentration-dependent and can vary between plant species. Studies on the related compound, 1-naphthaleneacetic acid (NAA), have provided valuable insights into these regulatory functions.

In mango (Mangifera indica) trees, the application of NAA to shoot apices has been observed to reduce the time to flowering. hst-j.org It also led to an increased rate of panicle emergence and a reduction in panicle malformation, which can be a significant issue in greenhouse cultivation. hst-j.org Similarly, in chili (Capsicum frutescens), NAA application has been shown to reduce the number of days to first flowering and 50% blooming. researchgate.net This acceleration of the flowering process can be critical for synchronizing fruit set and improving yield.

Beyond the timing of flowering, this compound can also affect the development and retention of floral organs. In chili plants, for example, NAA treatment has been found to decrease the incidence of flower and bud drop. researchgate.net In cucumber plants grown under high temperatures, NAA application has been shown to modify the sex ratio, increasing the number of female flowers, which is crucial for fruit production. mdpi.com These effects highlight the role of synthetic auxins in overcoming environmental stress that can negatively impact floral development and fruit set.

Table 2: Effect of 1-Naphthaleneacetic Acid (NAA) on Flowering Characteristics of Chili (Capsicum frutescens)

| Treatment (NAA concentration) | Days to First Flowering | Days to 50% Blooming | Flower Drop per Plant |

| 0 ppm (Control) | 48.00 | 55.00 | 20.50 |

| 10 ppm | 43.33 | 50.00 | 13.89 |

| 20 ppm | 45.00 | 52.00 | 15.25 |

| 30 ppm | 46.50 | 53.50 | 17.10 |

| 40 ppm | 47.00 | 54.00 | 18.75 |

| Data from a study on the influence of NAA on blossom drop in Chili cv. BARI Morich-3. researchgate.net |

Effects on Seed Dormancy and Germination Physiology

This compound can influence seed dormancy and germination, which are critical stages in the plant life cycle. The balance of hormones, including auxins, plays a pivotal role in determining whether a seed remains dormant or begins to germinate.

Research on soybean (Glycine max) has shown that priming seeds with α-naphthaleneacetic acid (NAA) can positively regulate seed germination and seedling establishment, particularly under drought stress. nih.gov The mechanism involves an enhancement of the seed's antioxidant capacity and improved mobilization of triacylglycerol and transport of sucrose. This suggests that NAA helps to protect the seed from oxidative damage induced by stress and provides the necessary energy and carbon skeletons for the growing embryonic axis. nih.gov The germination percentage of NAA-primed soybean seeds under drought was significantly higher than that of unprimed seeds. researchgate.net

While auxins like NAA can promote germination in some cases, high concentrations can be inhibitory. The effect of naphthalene (B1677914) compounds on germination can be species-specific. For instance, studies on Arabidopsis have shown that increasing concentrations of naphthalene can inhibit seed germination and reduce the survival rate of seedlings. researchgate.net This highlights the importance of concentration in the physiological effects of these compounds. The regulation of germination is a complex process involving interactions between various hormones and environmental cues.

Table 3: Effect of α-Naphthaleneacetic Acid (NAA) Priming on Soybean Seed Germination Under Drought Stress

| Treatment | Germination Percentage at 21h | Seedling Establishment at 14d |

| Control (Drought) | 15% | 40% |

| NAA Primed (Drought) | 46.8% | 59.1% |

| Data represents the positive effect of NAA priming on soybean seed germination and seedling establishment under drought conditions, showing a significant percentage increase. nih.govresearchgate.net |

Delay of Leaf Senescence Mechanisms

Leaf senescence is a genetically programmed process of aging in plants, characterized by the degradation of cellular components and the remobilization of nutrients. This compound can influence this process, often by interacting with other phytohormones.

The role of auxins in leaf senescence can be complex. In studies with detached broccoli and Xanthium leaves, naphthaleneacetic acid (NAA) by itself had only a very slight effect on retarding the loss of chlorophyll, a key indicator of senescence. nih.gov However, when applied concurrently with kinetin (B1673648), a cytokinin known to strongly delay senescence, NAA markedly reduced the effect of kinetin. nih.gov This antagonistic interaction suggests that the balance between auxins and cytokinins is crucial in regulating the progression of leaf senescence.

The mechanism by which auxins influence senescence involves their impact on various physiological and biochemical markers. Senescence is associated with a decline in photosynthetic capacity, loss of chlorophyll, and increased membrane ion leakage. While direct quantitative data on the effect of this compound on these specific markers is limited, the known interactions with senescence-promoting and -delaying hormones indicate its involvement in the regulatory network. For example, some NAC and WRKY transcription factors are known to be key regulators of leaf senescence, and their expression is influenced by hormonal signals. mdpi.com

Table 4: Biochemical Markers of Leaf Senescence

| Marker | Change during Senescence | Potential Influence of Auxins |

| Chlorophyll Content | Decreases | Can interact with cytokinins to modulate the rate of degradation. nih.gov |

| Photosynthetic Rate | Decreases | Indirectly affected by hormonal balance. |

| Ion Leakage | Increases | Indicates loss of membrane integrity. |

| Senescence-Associated Gene (SAG) Expression | Increases | Expression is regulated by a network of hormones, including auxins. |

| This table summarizes key markers used to study leaf senescence and the potential influence of auxins based on existing research. nih.govnih.gov |

Interplay with Endogenous Phytohormone Networks

Synergistic and Antagonistic Interactions with Gibberellins

The interaction between this compound and gibberellins (GAs) is multifaceted, exhibiting both synergistic and antagonistic effects depending on the developmental process and the specific plant tissue. GAs are primarily known for their role in promoting stem elongation and seed germination.

In some instances, auxins and gibberellins work together to promote growth. For example, in cape gooseberry (Physalis peruviana), the application of both NAA and gibberellic acid (GA3) was found to be beneficial for increasing shoot thickness compared to the control. researchgate.net This suggests a synergistic effect on certain aspects of vegetative growth. In soybean seedlings, GA3 treatment was shown to increase the elongation of hypocotyls and epicotyls. mdpi.com

Table 5: Interaction of 1-Naphthaleneacetic Acid (NAA) and Gibberellic Acid (GA3) on Cape Gooseberry Growth

| Treatment | Plant Height (cm) | Stem Thickness (cm) | Internodal Length (cm) |

| Control | 140.25 | 0.80 | 5.50 |

| NAA (10 ppm) | 145.50 | 0.96 | 5.80 |

| GA3 (15 ppm) | 152.75 | 0.90 | 6.43 |

| GA3 (20 ppm) | 154.16 | 0.92 | 6.53 |

| Data from a study on the effect of plant growth regulators on cape gooseberry, showing varied responses to NAA and GA3. researchgate.net |

Reciprocal Regulation with Cytokinins

The balance between auxins and cytokinins is a cornerstone of plant development, influencing processes from meristem maintenance to organogenesis. As a synthetic auxin, this compound is an active participant in this hormonal crosstalk. The interaction is complex and can be both synergistic and antagonistic depending on the tissue, developmental stage, and environmental context.

Auxins and cytokinins often exhibit reciprocal regulation of each other's metabolism and signaling. Auxin can influence cytokinin levels by modulating the expression of cytokinin biosynthesis genes (isopentenyltransferases, IPTs) and degradation genes (cytokinin oxidases/dehydrogenases, CKXs). For instance, studies have shown that the auxin transport inhibitor N-1-naphthylphthalamic acid (NPA), an analogue of this compound, can lead to a decrease in the transcripts of AtCKX1 and AtCKX6 in Arabidopsis, which would be expected to increase local cytokinin levels. biorxiv.org Conversely, cytokinins can affect auxin signaling and distribution. nih.govresearchgate.net

Research in potato plants grown in vitro has demonstrated that auxins can act as negative regulators of cytokinin perception. mdpi.com Treatment with auxin was found to strongly reduce the expression of genes involved in the cytokinin perception apparatus. nih.gov This reciprocal antagonism is fundamental for establishing hormonal gradients that guide development. mdpi.com

In a study on Bryophyllum calycinum, the application of NPA, a compound structurally related to this compound, led to a significant increase in the endogenous levels of certain cytokinins at the site of application. nih.gov This suggests that the physiological effects of some synthetic auxins may be mediated by their influence on local cytokinin concentrations. However, in other contexts, such as adventitious root formation in tea cuttings, the application of 1-Naphthaleneacetic acid (NAA) has been shown to reduce endogenous cytokinin levels. nih.govresearchgate.net This highlights the context-dependent nature of the auxin-cytokinin crosstalk.

Table 1: Effect of N-1-Naphthylphthalamic Acid (NPA) on Endogenous Phytohormone Levels in Bryophyllum calycinum Stems

| Phytohormone | Control (ng/g FW) | NPA-Treated (ng/g FW) | Fold Change |

|---|---|---|---|

| IAA | 15.4 | 45.2 | +2.94 |

| trans-Zeatin (B1683218) | 0.89 | 2.15 | +2.42 |

| cis-Zeatin | 0.15 | 0.24 | +1.60 |

| trans-Zeatin Riboside | 0.21 | 0.48 | +2.29 |

| Jasmonic Acid | 1.8 | 10.4 | +5.78 |

| Abscisic Acid | 25.4 | 28.5 | +1.12 |

Influence on Abscisic Acid Homeostasis

Abscisic acid (ABA) is a key phytohormone involved in regulating stress responses and developmental processes like seed germination and dormancy. The interaction between auxins and ABA is crucial for integrating growth and stress adaptation. mdpi.comnih.gov As an auxin, this compound participates in this complex crosstalk.

The influence of synthetic auxins on ABA homeostasis can vary. In the study on Bryophyllum calycinum, the application of NPA did not significantly alter the levels of ABA, even as it caused substantial increases in IAA, cytokinins, and jasmonic acid. nih.gov This suggests that under certain conditions, the effects of NAA-related compounds can be specific to certain hormonal pathways, leaving ABA homeostasis largely unaffected.

However, in other developmental contexts, a clear interaction is observed. During adventitious root formation in Cinnamomum camphora, endogenous levels of both IAA and ABA decreased significantly throughout the process, which was initiated by NAA. mdpi.com This coordinated decrease suggests a functional relationship in this specific regenerative process. Furthermore, ABA can influence auxin biosynthesis through the regulation of enzymes like ABA 8'-hydroxylase, a key enzyme in ABA catabolism. nih.govmdpi.com The interplay is often synergistic, as seen in Arabidopsis seed germination where exogenous auxin and jasmonic acid work together to enhance ABA signaling. nih.gov

Connections with Jasmonic Acid Biosynthesis and Signaling

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived hormones critical for defense responses against pests and pathogens, as well as for certain developmental processes. nih.gov There is growing evidence for a significant and complex interplay between auxin and JA signaling pathways. nih.gov

Auxin can directly influence the JA signaling pathway. For example, the expression of JAZ1/TIFY10A, a key repressor in the JA signaling cascade, has been identified as an early auxin-responsive gene. scilit.comresearchgate.net This provides a direct molecular link where auxin can modulate the sensitivity of tissues to JA. Furthermore, auxin can induce the expression of JA biosynthetic genes. nih.gov

Conversely, JA can modulate auxin homeostasis and response. In Arabidopsis, JA has been shown to induce the expression of YUCCA8 and YUCCA9, genes that encode enzymes for auxin biosynthesis. nih.govfrontiersin.org This JA-induced auxin production is important for processes like lateral root formation. The interaction is reciprocal; auxin can modulate JA homeostasis by regulating the expression of GH3 genes, which conjugate and inactivate JA. frontiersin.org

Studies using NAA and its analogues have provided quantitative insights into this crosstalk. In Bryophyllum calycinum, NPA treatment led to a dramatic, nearly six-fold increase in the endogenous concentration of jasmonic acid in the treated area. nih.gov Similarly, in pineapple varieties, 1-naphthaleneacetic acid was detected along with jasmonic acid, with their relative abundances varying between cultivars, suggesting a coordinated regulation. mdpi.com During NAA-induced adventitious root formation in tea cuttings, genes related to the jasmonic acid pathway were among those differentially expressed, indicating that JA signaling is an integral part of the auxin-initiated rooting process. nih.gov This relationship is critical, as JA is considered a master trigger for promoting adventitious root formation, acting through auxin-mediated mechanisms. mdpi.com

Table 2: Effect of 1-Naphthaleneacetic Acid (NAA) on Endogenous Hormone Levels in Tea Cuttings

| Hormone | Cutting Type | Control | NAA-Treated | Change |

|---|---|---|---|---|

| IAA (ng/g FW) | Red-stem | 18.91 | 15.65 | -17.2% |

| Green-stem | 22.45 | 17.11 | -23.8% | |

| trans-Zeatin Riboside (ng/g FW) | Red-stem | 1.78 | 1.39 | -21.9% |

| Green-stem | 1.99 | 1.52 | -23.6% |

Polar Auxin Transport Regulation by this compound Analogues

Polar auxin transport (PAT) is the directional, cell-to-cell movement of auxin that is essential for establishing auxin gradients, which in turn control numerous aspects of plant growth and development, including embryogenesis, organ formation, and tropic responses. This process is primarily mediated by specific influx (e.g., AUX1/LAX) and efflux (e.g., PIN-FORMED (PIN) and ABCB) carrier proteins.

Analogues of this compound are potent and widely used inhibitors of polar auxin transport. The most well-known of these is N-1-naphthylphthalamic acid (NPA). NPA is not an anti-auxin but specifically targets and inhibits auxin efflux carriers. mdpi.com It has been shown to bind directly to PIN proteins, thereby blocking their ability to transport auxin out of the cell. science.gov This inhibition disrupts the normal distribution of auxin, leading to its accumulation in certain tissues and depletion in others, which manifests in a variety of developmental defects.

For instance, treatment of plants with NPA can inhibit root elongation, block gravitropism, and arrest the initiation of new leaves. mdpi.com The inhibition of leaf initiation by NPA is correlated with a failure to down-regulate the accumulation of KNOX proteins in the shoot apical meristem.

Interestingly, the effects of NPA can sometimes be unexpected. In succulent plants like Bryophyllum calycinum, NPA was found to have little effect on inhibiting polar auxin transport and did not suppress adventitious root formation, unlike other PAT inhibitors. nih.gov Instead, it induced localized stem swelling, associated with an accumulation of endogenous IAA. nih.gov This suggests that the mode of action of some NAA analogues can be species- or tissue-specific.

Other analogues, such as 7-Methyl-1-naphthyl acetic acid, have also been identified as potent inhibitors of auxin transport mediated by AUX1, PIN, and ABCB proteins. The non-steroidal anti-inflammatory drug naproxen (B1676952) ((S)-(+)-6-methoxy-α-methyl-2-naphthaleneacetic acid) has been identified as a novel auxin transport inhibitor that binds directly to PIN proteins. This discovery expands the chemical toolkit available for studying auxin biology.

Advanced Analytical Methodologies for Methyl 1 Naphthaleneacetate Quantification and Characterization

Chromatographic Separation and Spectrometric Detection Techniques

Chromatographic techniques coupled with spectrometric detectors are the cornerstone for the selective and sensitive analysis of Methyl 1-naphthaleneacetate. These methods allow for the separation of the analyte from complex sample matrices and its subsequent identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves the selection of a specific precursor ion from the initial mass spectrum, which is then fragmented further to produce product ions. This two-stage mass analysis significantly reduces background noise and matrix interference, allowing for lower detection limits.

Research has demonstrated the utility of GC-MS for identifying transformation products of related naphthalene (B1677914) compounds, such as 1-methylnaphthalene (B46632), under UV irradiation. researchgate.net In such studies, GC-MS analysis can identify various photo-oxidation products, including aldehydes, acids, and other oxygenated compounds. researchgate.net While direct GC-MS methods for this compound are less commonly detailed in recent literature compared to LC-MS, the principles are well-established for similar analytes. For instance, methods developed for naphthalene metabolites like 1- and 2-naphthol (B1666908) involve derivatization followed by GC-MS analysis in selected-ion monitoring (SIM) mode for enhanced sensitivity. wiley.com Such approaches could be adapted for this compound determination.

Table 1: GC-MS Parameters for Analysis of Related Naphthalene Compounds

| Parameter | Value/Condition |

| Column | (5%-phenyl)-methylpolysiloxane |

| Injection Mode | Heated port |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Quantifier/Qualifier Ions | Analyte-specific m/z values |

| Derivatization | Often employed for polar metabolites |

This table presents typical parameters that can be adapted for this compound analysis based on methods for similar compounds.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the methods of choice for the analysis of this compound and its parent compound, 1-naphthaleneacetic acid (NAA), in various matrices. mhlw.go.jpeurl-pesticides.eunih.gov These techniques are particularly suited for non-volatile and thermally labile compounds that are not amenable to GC analysis without derivatization.

In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds, and it can be operated in either positive or negative ion mode depending on the analyte's structure. nih.govrsc.org For instance, this compound has been found to ionize in positive mode, while its parent acid, NAA, ionizes in negative mode. rsc.org

LC-MS/MS provides superior selectivity and sensitivity by utilizing multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte. rsc.org This allows for the quantification of this compound at very low concentrations, even in complex matrices like fruits and vegetables. nih.gov For example, a study on tomatoes and zucchini reported limits of detection (LODs) for NAA below 10.1 µg/kg using LC-MS/MS. nih.gov

Table 2: LC-MS/MS Parameters for the Analysis of Naphthalene-based Compounds

| Parameter | Condition for this compound | Condition for 1-Naphthaleneacetic Acid (NAA) |

| Ionization Mode | ESI (+) | ESI (-) |

| Precursor Ion (m/z) | Specific to the compound | 185 |

| Product Ion (m/z) | Specific to the compound | 141 |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water mixtures | Acetonitrile/Water or Methanol/Water with modifiers like formic or acetic acid |

This table summarizes typical LC-MS/MS conditions used for the analysis of this compound and its parent acid, NAA. mhlw.go.jpnih.govrsc.org

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a robust and widely available technique for the quantification of this compound. sielc.com This method relies on the principle that the analyte absorbs light at a specific wavelength in the UV-visible spectrum. youtube.com The amount of light absorbed is directly proportional to the concentration of the analyte in the sample.

For the analysis of this compound, a reverse-phase HPLC method is typically employed. sielc.com The separation is achieved on a C18 or similar nonpolar stationary phase with a polar mobile phase, often a mixture of acetonitrile and water, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape. sielc.com The UV detector is set to a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.

While not as selective or sensitive as mass spectrometric methods, HPLC-UV is a cost-effective and reliable technique for routine analysis and quality control purposes where high analyte concentrations are expected. The linearity of the method is established by creating a calibration curve from standard solutions of known concentrations. researchgate.net

Table 3: Typical HPLC-UV Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm i.d. x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile, water, and phosphoric acid mixture |

| Detection Wavelength | Specific UV wavelength for maximum absorbance |

| Flow Rate | Typically 1.0 mL/min |

This table outlines common parameters for the HPLC-UV analysis of this compound. sielc.com

Sample Preparation and Extraction Strategies in Complex Matrices

The analysis of this compound in complex matrices such as food and environmental samples requires an efficient sample preparation step to remove interfering substances and concentrate the analyte.

Dispersive solid-phase extraction (d-SPE) is a cleanup technique commonly used in conjunction with extraction methods like QuEChERS. It involves the addition of a small amount of sorbent material to the sample extract. The mixture is then vortexed and centrifuged, and the cleaned supernatant is collected for analysis.

The choice of sorbent is critical and depends on the nature of the matrix and the analytes of interest. Common sorbents include primary secondary amine (PSA) to remove sugars and organic acids, C18 to remove nonpolar interferences like lipids, and graphitized carbon black (GCB) to remove pigments and sterols. For the analysis of this compound, a combination of these sorbents may be used to achieve the desired level of cleanup. The d-SPE technique is valued for its speed, simplicity, and low solvent consumption. nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including plant growth regulators like this compound, in food matrices. eurl-pesticides.eu The original method has been modified to accommodate a wider range of analytes and matrices. spectroscopyonline.comrestek.com

A typical modified QuEChERS procedure involves an initial extraction of the homogenized sample with an organic solvent, usually acetonitrile, in the presence of salts such as magnesium sulfate (B86663) and sodium acetate (B1210297) or sodium chloride. eurl-pesticides.euspectroscopyonline.com This is followed by a cleanup step using d-SPE, as described in the previous section. eurl-pesticides.eu

For dry matrices like tea or herbs, a hydration step with water is often incorporated before the extraction to improve efficiency. restek.com The choice of buffering salts in the extraction step and the sorbents in the d-SPE step can be optimized to enhance the recovery of this compound and minimize matrix effects. eurl-pesticides.eu For example, a study comparing different extraction methods for NAA in tomato and zucchini found that a buffered QuEChERS method provided acceptable recoveries. nih.gov

Table 4: Components of a Modified QuEChERS Method

| Step | Reagents/Sorbents | Purpose |

| Extraction | Acetonitrile, Magnesium Sulfate, Sodium Acetate/Chloride | Extraction of analyte from the sample matrix and phase separation. |

| d-SPE Cleanup | Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) | Removal of interfering substances like sugars, lipids, and pigments. |

This table details the key components and their functions in a modified QuEChERS procedure for residue analysis. eurl-pesticides.eu

Application of Metal-Organic Frameworks (MOFs) as Sorbents

Metal-Organic Frameworks (MOFs) have emerged as a class of highly promising materials for use as sorbents in sample preparation, particularly for solid-phase extraction (SPE). researchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their defining features include exceptionally high surface areas, tunable pore sizes, and the potential for functionalization, making them highly effective for selectively adsorbing specific analytes from complex mixtures. ekb.egyoutube.com

The utility of MOFs in extracting compounds like this compound stems from their structural properties. The naphthalene ring of the analyte can interact with the aromatic structures within the MOF's organic linkers, enhancing selectivity. mdpi.comresearchgate.net Several types of MOFs have demonstrated high efficiency in adsorbing organic molecules and are suitable for this purpose. Research has shown that MOFs such as MIL-100(Fe), ZIF-8(Zn), and UiO-66(Zr) are stable in water and effective as SPE sorbents. mdpi.comnih.gov The adsorption mechanism is influenced by the MOF's pore size, total porosity, and surface area, which determine the capacity for capturing analytes. researchgate.net The release of the adsorbed analyte is typically achieved by altering conditions, such as introducing a different solvent, applying heat, or reducing pressure. researchgate.net

Below is a table summarizing the properties of selected MOFs that are relevant for sorbent applications.

| MOF Type | Metal Ion | Surface Area (SBET) (m²/g) | Pore Volume (Vt) (cm³/g) | Key Structural Feature |

| ZIF-8(Zn) | Zinc | 1479 | 0.76 | High microporosity and surface area. mdpi.com |

| MIL-100(Fe) | Iron | 805 | 0.46 | Large pore volume. mdpi.com |

| UiO-66(Zr) | Zirconium | 392 | 0.33 | High stability in aqueous environments. mdpi.comrsc.org |

Optimization of Extraction Efficiency and Matrix Interference Reduction

Optimizing the extraction of this compound is critical for achieving accurate analytical results, especially from complex matrices like plant tissues and environmental samples. The goal is to maximize the recovery of the analyte while minimizing the co-extraction of interfering substances.

Extraction Techniques and Parameters: Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a green and efficient technique that utilizes elevated temperatures and pressures to enhance extraction speed and efficiency. nih.gov The optimization of PLE involves adjusting several key parameters:

Solvent Composition: The choice of solvent is crucial. Mixtures of solvents, such as ethanol (B145695) and water, can be tailored to match the polarity of this compound. mdpi.com

Temperature: Higher temperatures can increase extraction efficiency, but must be controlled to prevent analyte degradation. mdpi.com

Extraction Time: Studies have shown that an optimal time, such as 45 minutes, can be sufficient to maximize recovery without wasting energy or risking compound degradation. mdpi.com

Pressure: High pressure keeps the solvent in a liquid state above its boiling point, enhancing its extraction properties. nih.gov

Matrix Interference Reduction: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a significant challenge in trace analysis. nih.govchromatographyonline.com Several strategies are employed to clean up the extract and reduce these interferences:

Dispersive Solid-Phase Extraction (dSPE): This "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) style cleanup is widely used. It involves adding specific sorbents to the crude extract to remove interfering compounds. Common sorbents include:

Primary Secondary Amine (PSA): Removes sugars, fatty acids, and organic acids. nih.goveurl-pesticides.eu

C18 (Octadecylsilane): Retains non-polar interferences. nih.govhpst.cz

Graphitized Carbon Black (GCB): Effective for removing pigments like chlorophyll. researchgate.net

Nano-MgO: Has been shown to effectively reduce matrix effects in the analysis of pesticides in medicinal herbs. nih.gov

Dilution: A straightforward approach to mitigate matrix effects is to dilute the sample extract, which reduces the concentration of interfering co-extractives. chromatographyonline.com

Method Validation and Performance Evaluation in Research Contexts

To ensure that an analytical method for this compound is reliable and fit for purpose, it must undergo rigorous validation. This process establishes the performance characteristics of the method and demonstrates its accuracy and precision under specified conditions.

Determination of Linearity and Correlation Coefficients

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. This is typically assessed by preparing a series of calibration standards at different concentrations and analyzing them. The results are plotted as a calibration curve, and a linear regression analysis is performed. A high correlation coefficient (R²), ideally greater than 0.99, indicates a strong linear relationship. For some analytical methods, the linear range can be quite broad, for instance, from approximately 0.1 ng/mL to 1000 ng/mL. mdpi.comnih.gov The matrix effect can be evaluated by comparing the slope of a calibration curve prepared in a pure solvent to one prepared in a sample matrix. nih.gov

Assessment of Extraction Recoveries and Intra-/Inter-day Precision

Extraction recovery is a measure of the efficiency of the extraction process. It is determined by spiking a blank sample with a known amount of this compound before extraction and comparing the measured concentration to the known amount. Acceptable recovery is often considered to be within the range of 70-120%.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Intra-day precision (repeatability): Assesses the variation in results within the same day by the same analyst using the same equipment.

Inter-day precision (reproducibility): Assesses the variation in results on different days, often with different analysts or equipment.

Research has demonstrated that optimized cleanup methods can significantly improve recovery rates. For example, one study increased the percentage of pesticides with recoveries in the acceptable 90–110% range from just 7.32% to 83.7% by introducing a nano-MgO cleanup step. nih.gov Another study reported excellent recovery rates between 102.6% and 106.1% with RSDs ranging from 2.3% to 6.4%. researchgate.net

Establishment of Method Detection and Quantification Limits

The Method Detection Limit (MDL) and Method Quantification Limit (MQL), often referred to as the Limit of Detection (LOD) and Limit of Quantification (LOQ), are critical performance characteristics that define the sensitivity of an analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise, typically defined as a signal-to-noise ratio (S/N) of 3:1. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy.

These limits are crucial for trace analysis of plant growth regulators. For example, an LC-MS/MS method for a fungicide established an LOQ of 0.005 mg/kg, demonstrating high sensitivity. researchgate.net In another study using MOFs as sorbents, LODs ranged from 0.04 to 7.54 ng/mL, depending on the specific compound. researchgate.netnih.gov

The table below provides a summary of typical method validation parameters and performance data found in analytical research.

| Parameter | Typical Acceptance Criteria/Value | Significance |

| Linearity (R²) | > 0.99 | Ensures proportional response to concentration. |

| Recovery | 70-120% | Measures the efficiency of the extraction method. |

| Precision (RSD) | < 15-20% | Indicates the repeatability and reproducibility of the method. |

| LOD (S/N) | 3:1 | Defines the lowest detectable concentration. researchgate.net |

| LOQ | e.g., 0.005 mg/kg | Defines the lowest quantifiable concentration with accuracy. researchgate.net |

Specific Analytical Challenges in Plant Tissue and Environmental Sample Analysis

The analysis of this compound in plant tissues and environmental samples (such as soil and water) presents significant challenges due to the complexity of the sample matrices and the typically low concentrations of the analyte. hpst.czresearchgate.net

Complex Matrices: Plant tissues contain a vast array of endogenous compounds, including pigments (chlorophylls, carotenoids), lipids, waxes, sugars, and other secondary metabolites. nih.govresearchgate.net Similarly, environmental samples can contain humic acids, fulvic acids, and various other organic and inorganic pollutants. These co-extracted matrix components can interfere with the analysis in several ways:

Ion Suppression/Enhancement: In liquid chromatography-mass spectrometry (LC-MS/MS), matrix components can interfere with the ionization of the target analyte in the MS source, leading to underestimation (suppression) or overestimation (enhancement) of the true concentration. chromatographyonline.comresearchgate.net

Chromatographic Interference: Co-eluting matrix components can overlap with the analyte peak, compromising peak integration and accuracy.

Instrument Contamination: The accumulation of non-volatile matrix components can foul the analytical column and the mass spectrometer, leading to a loss of sensitivity and performance over time.

Low Analyte Concentrations: As a plant growth regulator, this compound is often present at very low (trace) levels. This requires highly sensitive analytical methods. A major challenge arises when the analyte concentration is near the method's detection limit. At these low levels, it can be difficult to detect the qualifier ion in MS/MS analysis with a sufficient signal-to-noise ratio (S/N < 3:1), which is often required for unambiguous confirmation according to regulatory guidelines. researchgate.net This necessitates robust extraction and cleanup procedures that can effectively concentrate the analyte while removing the interfering matrix components to achieve the required sensitivity and specificity. nih.govresearchgate.net

Synthetic Approaches and Derivatization in Chemical Research

Chemical Synthesis Pathways for Methyl 1-Naphthaleneacetate

The synthesis of this compound is primarily achieved through the esterification of its corresponding carboxylic acid, 1-naphthaleneacetic acid (NAA). Therefore, the synthesis pathways for NAA are foundational to the production of its methyl ester.

Several methods have been developed for the industrial and laboratory-scale synthesis of 1-naphthaleneacetic acid. A prevalent industrial method involves the condensation of naphthalene (B1677914) with chloroacetic acid. wikipedia.orgwipo.int Another common pathway begins with the chloromethylation of naphthalene to produce 1-chloromethylnaphthalene, which is then converted to 1-naphthaleneacetonitrile via reaction with sodium cyanide. wikipedia.orggoogle.com Subsequent hydrolysis of the nitrile group yields 1-naphthaleneacetic acid. wikipedia.orggoogle.com A patent describes a high-temperature reaction between naphthalene and chloroacetic acid in the presence of a potassium bromide catalyst to improve yields. wipo.intgoogle.com

Once 1-naphthaleneacetic acid is obtained, the most direct and common method for the synthesis of this compound is the Fischer-Speier esterification. masterorganicchemistry.commdpi.comgoogle.com This acid-catalyzed reaction involves heating a solution of 1-naphthaleneacetic acid in an excess of methanol (B129727). masterorganicchemistry.commdpi.com The excess methanol serves both as a reactant and as the solvent, helping to shift the chemical equilibrium towards the formation of the ester product. masterorganicchemistry.comgoogle.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), para-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.comoperachem.com The reaction is reversible, and water is produced as a byproduct. masterorganicchemistry.com The process is typically carried out under reflux conditions, with the temperature determined by the boiling point of methanol. operachem.com

A typical laboratory procedure for the Fischer esterification of 1-naphthaleneacetic acid would involve dissolving the acid in a large excess of methanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. operachem.com The mixture is then heated at reflux for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography. After completion, the excess methanol is removed under reduced pressure. The remaining residue is then worked up by dissolving it in an organic solvent, washing with a sodium bicarbonate solution to remove any unreacted acid, and then with brine. The final purification is typically achieved through distillation under reduced pressure to yield pure this compound. operachem.com

Table 1: Comparison of Synthesis Pathways for 1-Naphthaleneacetic Acid (NAA)

| Synthesis Pathway | Starting Materials | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Condensation | Naphthalene, Chloroacetic acid | Potassium chloride or Aluminum powder | Moderate to High | wikipedia.org |

| From 1-Chloromethylnaphthalene | Naphthalene, Formaldehyde, HCl | Sodium cyanide, followed by hydrolysis | Good | wikipedia.org |

| High-Temperature Condensation | Naphthalene, Chloroacetic acid | Potassium bromide | Improved yields (e.g., 96.7%) | wikipedia.orgwipo.int |

Derivatization Strategies for Functional Modification and Biological Probes

This compound serves as a scaffold for the synthesis of various derivatives with tailored properties. Functional modifications of the ester group or the naphthalene ring can lead to the development of novel compounds for applications in supramolecular chemistry and as biological probes.

A key derivatization strategy involves the conversion of the methyl ester functionality into a hydrazide group. The resulting 1-naphthaleneacetyl hydrazide contains both hydrogen-bond donors (N-H) and acceptors (C=O, N), making it an excellent candidate for building supramolecular structures.

The synthesis of hydrazides from their corresponding methyl esters is a straightforward and widely used chemical transformation. A general and efficient method involves the reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). google.comorganic-chemistry.org The reaction is typically carried out by heating a mixture of the ester and hydrazine hydrate, often in a solvent like ethanol (B145695), under reflux for several hours. organic-chemistry.orgnih.gov The reaction drives to completion as the displaced methanol and water can be removed. google.comorganic-chemistry.org For this compound, this reaction would yield 1-naphthaleneacetyl hydrazide.

While specific studies on the supramolecular assembly of 1-naphthaleneacetyl hydrazide are not extensively documented, research on analogous naphthalene-based systems highlights the potential of this class of compounds. Acylhydrazone and hydrazide moieties are known to be effective drivers of self-assembly through hydrogen bonding and π-π stacking interactions. masterorganicchemistry.comoperachem.commdpi.com For instance, acylhydrazone-functionalized naphthalene derivatives have been shown to form stable supramolecular organogels that exhibit aggregation-induced emission. mdpi.com Similarly, other naphthalene hydrazide derivatives have been reported to form self-assembled sonogels and stimuli-responsive vesicles and micelles. masterorganicchemistry.comoperachem.com These assemblies are driven by a combination of intermolecular hydrogen bonding within the hydrazide groups and π-π stacking of the naphthalene rings, leading to the formation of ordered nanostructures like fibers, spheres, and belts. masterorganicchemistry.commdpi.com

Table 2: Supramolecular Assemblies from Naphthalene-Based Derivatives

| Naphthalene Derivative Class | Type of Assembly | Driving Forces | Potential Application | Reference(s) |

|---|---|---|---|---|

| Acylhydrazone Functionalized Naphthalene | Organogels | Hydrogen Bonding, π-π Stacking, AIE | Fluorescent Sensors | mdpi.com |

| Naphthalenedicarbonyl Hydrazide | Sonogels (Fibers, Spheres) | Hydrogen Bonding, π-π Stacking | Advanced Materials | masterorganicchemistry.com |

| Naphthalene Diimide Hydrazide | Vesicles, Micelles | Orthogonal H-Bonding, π-Stacking | Stimuli-Responsive Systems | operachem.com |

Another important derivatization strategy is the modification of the ester group of this compound through transesterification to create novel analogues. wikipedia.orgmasterorganicchemistry.com Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. wikipedia.org

In the context of this compound, transesterification allows for the introduction of a wide variety of functional groups by simply changing the alcohol used in the reaction. For example, reacting this compound with a long-chain alcohol would produce a more lipophilic analogue. Alternatively, using an alcohol containing other functional groups, such as a hydroxyl, amino, or even a fluorescent tag, can lead to the creation of bifunctional molecules or biological probes. The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol is often used in large excess as the solvent, and the methanol byproduct is removed as it forms. masterorganicchemistry.com

The synthesis of novel ester analogues of bioactive molecules is a common strategy in medicinal chemistry to improve properties such as stability, bioavailability, or to probe structure-activity relationships. nih.govrsc.org For example, novel naphthalene-chalcone hybrids and naphthalene-1,4-dione analogues have been synthesized and evaluated for their anticancer properties. nih.govrsc.org While specific literature detailing the synthesis of a wide array of novel esters from this compound is limited, the principles of transesterification provide a clear and versatile route to such compounds.

Table 3: Potential Novel Ester Analogues of this compound via Transesterification

| Reactant Alcohol | Resulting Ester Analogue | Potential Property Modification |

|---|---|---|

| Ethanol | Ethyl 1-naphthaleneacetate | Minor change in lipophilicity |

| n-Dodecanol (Lauryl alcohol) | Dodecyl 1-naphthaleneacetate | Increased lipophilicity, potential for self-assembly |

| 2-Hydroxyethanol (Ethylene glycol) | 2-Hydroxyethyl 1-naphthaleneacetate | Increased hydrophilicity, reactive handle for further functionalization |

| 4-(Hydroxymethyl)phenol | 4-(Hydroxymethyl)phenyl 1-naphthaleneacetate | Introduction of a phenolic hydroxyl group for antioxidant or other biological activity |

| (2-Aminoethyl) alcohol (Ethanolamine) | 2-Aminoethyl 1-naphthaleneacetate | Introduction of a basic amino group, potential for altered biological interactions |

Environmental Dynamics and Biotransformation in Research Systems

Degradation Pathways in Environmental Compartments

Methyl 1-naphthaleneacetate is susceptible to hydrolysis, a chemical reaction where water breaks down the ester bond. This transformation results in the production of 1-naphthaleneacetic acid (NAA) as the primary metabolite. epa.gov This process is a key degradation pathway in aqueous environments. The rate of hydrolysis can be influenced by factors such as pH and temperature. The dissipation of the ethyl ester of NAA, a related compound, has been observed to follow first-order kinetics initially, but the pattern becomes non-linear over time, likely due to a combination of rapid volatilization and slower hydrolysis to NAA. epa.gov

While specific quantitative data on the biodegradation of this compound is limited, it is expected to be susceptible to microbial degradation. epa.gov Structurally similar compounds, such as 1-methylnaphthalene (B46632) and NAA, are known to be biodegradable. epa.gov For instance, the bacterium Pseudomonas putida CSV86 can utilize 1-methylnaphthalene as a sole source of carbon and energy, degrading it through two primary pathways. ethz.ch One pathway involves the hydroxylation of the aromatic ring, while the other involves the oxidation of the methyl group to form 1-naphthoic acid. ethz.ch Based on structure-activity relationship (SAR) analyses, the estimated half-life for both NAA and its ester in soil and water is approximately 15 days (360 hours). epa.gov In contrast, 1-naphthaleneacetamide, another related compound, is predicted to be more persistent with a half-life of about 38 days (900 hours). epa.gov An iron-reducing enrichment culture has also been shown to degrade 1-methylnaphthalene, coupling its consumption to the reduction of Fe(III). nih.gov

Table 1: Estimated Biodegradation Half-lives

| Compound | Soil Half-life (hours) | Water Half-life (hours) |

|---|---|---|

| 1-Naphthaleneacetic acid (NAA) | ~360 | ~360 |

| NAA ester (e.g., this compound) | ~360 | ~360 |

| 1-Naphthaleneacetamide | ~900 | ~900 |

Data based on SAR analyses. epa.gov

Photolysis, or degradation by light, is a significant dissipation pathway for NAA and its related compounds in water, on soil, and in the air. epa.gov Exposure of NAA to ultraviolet (UV) light and sunlight under aerobic conditions can produce several products, including 1-hydroxymethyl naphthalene (B1677914), 1-naphthaldehyde (B104281), and naphthalene-1-carboxylic acid. nih.gov Under anaerobic conditions, only the 1-methyl analog was observed. nih.gov Phthalic acid has also been identified as a photolysis product. epa.govnih.gov The phototransformation of 1-methylnaphthalene in the presence of air and UV light leads to both ring-opened products, like (E)-3-(2-acetylphenyl)acrylaldehyde, and side-chain oxidized compounds, such as 1-naphthaldehyde and 1-naphthoic acid. scirp.org In the absence of oxygen, dimerization becomes a more prominent reaction. scirp.org The reaction of NAA with hydroxyl radicals, studied using pulse radiolysis, results in the formation of a hydroxyl adduct radical as an intermediate. wikipedia.org

Transport and Distribution within Environmental Systems

The mobility of this compound in soil is influenced by its physical and chemical properties. While no specific experimental studies on the mobility of this compound were found, data on the related compound NAA suggests it has moderate to low mobility in soil. epa.gov The estimated organic carbon-water (B12546825) partition coefficient (Koc) for NAA ranges from 160 to 610, indicating a tendency to adsorb to soil particles. epa.gov However, since NAA has a pKa of 4.23, it will exist primarily as an anion in most environmental soils. nih.gov Anions are generally more mobile in soil than neutral species. nih.gov The combination of a compound's mobility and its persistence determines its leaching potential. researchgate.net

Table 2: Soil Mobility Classification based on Koc Values

| Koc Value | Mobility Class |

|---|---|

| < 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Moderate |

| 500 - 2000 | Low |

| 2000 - 5000 | Slight |

Volatilization from plant surfaces is considered a potentially significant route of dissipation for this compound and related esters. epa.gov The ethyl ester of NAA, for example, has a shorter half-life on vegetation compared to NAA and naphthaleneacetamide, which is attributed to its more rapid volatilization. epa.gov In contrast, volatilization from water and soil surfaces is not expected to be a substantial dissipation pathway. epa.gov The vapor pressure of a compound is a key factor influencing its volatilization potential. The vapor pressure of naphthaleneacetamide is significantly lower than that of NAA and its ethyl ester, making volatilization a less important process for this compound. epa.gov

Table 3: Foliar Dissipation Half-lives

| Compound | Half-life on Vegetation (hours) |

|---|---|

| Naphthaleneacetic acid ethyl ester | 12.8 |

| 1-Naphthaleneacetic acid | 34.2 |

| 1-Naphthaleneacetamide | 131.6 |

Source: Obrist (1994) as cited in epa.gov

Specialized Research Applications and Future Directions

Role in Plant Micropropagation and Tissue Culture Systems

Methyl 1-naphthaleneacetate is a key component in plant tissue culture, a technique that allows for the mass production of disease-free and genetically uniform plants. It is particularly crucial for inducing the formation of roots and callus, which are undifferentiated plant cells that can be prompted to develop into various plant tissues.

In the micropropagation of various plant species, MNA, often in combination with other plant hormones like cytokinins, plays a pivotal role. For instance, in the propagation of strawberry cultivar 'Praratchatan No.80', a combination of 1-naphthaleneacetic acid (NAA), the parent compound of MNA, and 6-benzyladenine (BA) was used to induce callus formation from runner tips. researchgate.net Similarly, for the ornamental plant Matthiola incana, different concentrations of NAA and kinetin (B1673648) were tested to optimize shoot and root development from shoot tip explants. Research has shown that the success of micropropagation is highly dependent on the specific concentrations and combinations of these growth regulators, as well as the plant species and explant type.

Here is an interactive data table summarizing the effects of NAA (parent compound of MNA) in combination with other growth regulators on the micropropagation of different plant species:

| Plant Species | Explant Type | Growth Regulator Combination | Observed Effect | Reference |

| Strawberry ('Praratchatan No.80') | Runner tips | 1.0 mg/L NAA + 1.5 mg/L BA | Callus induction | researchgate.net |

| Matthiola incana | Shoot tips | 2 mg/L Kinetin (without NAA) | Best shoot length (1.20 cm) | |

| Matthiola incana | Shoot tips | 2 mg/L NAA (without Kinetin) | Best root number (1.90) | |

| Polygonum maritimum | Nodal explants | 3 mg/L BA + 0.1 mg/L IAA | Highest number of new shoots | frontiersin.org |

Post-Harvest Physiological Studies and Quality Preservation

The period after harvesting is critical for maintaining the quality and extending the shelf life of fruits and vegetables. Research into post-harvest physiology aims to understand and control the processes that lead to deterioration, such as respiration, ethylene (B1197577) production, and moisture loss. mdpi.comresearchgate.net

Studies have investigated the use of MNA and its parent compound, NAA, in post-harvest treatments. For example, a study on 'Laetitia' plums found that applying NAA at a concentration of 10 mg/L accelerated fruit ripening and did not have positive effects on post-harvest quality. journalagriculture.com In contrast, treatment with methyl jasmonate (MeJa) showed promise in reducing internal browning and maintaining quality. journalagriculture.comresearchgate.net These findings highlight the complex and often species-specific effects of growth regulators in post-harvest applications. Understanding the enzymatic and metabolic changes that occur after harvest is crucial for developing effective preservation strategies. mdpi.com

Investigation of Antimicrobial Properties

The potential antimicrobial properties of various plant-derived compounds and their synthetic analogs are a significant area of research. While direct studies on the antimicrobial activity of this compound are limited, research into related compounds provides some context. For instance, a study on the essential oils of medicinal plants identified several compounds, such as eugenol (B1671780) and carvacrol, that exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov Another study investigated the antibacterial activities of hexadecanoic acid methyl ester, which showed promising results against multidrug-resistant bacteria. nih.gov Future research could explore whether MNA or its derivatives possess similar properties, which could lead to new applications in crop protection or as preservatives.

Synergistic Interactions with Other Agrochemicals in Controlled Experiments

To enhance efficacy and reduce the environmental impact of agricultural chemicals, researchers are investigating the synergistic effects of combining different compounds. mdpi.com Synergism occurs when the combined effect of two or more chemicals is greater than the sum of their individual effects. researchgate.net

Studies have shown that certain essential oils and their components can enhance the activity of synthetic pesticides. nih.gov For example, combinations of essential oils with pesticides like cyhalothrin (B162358) and malathion (B1675926) have demonstrated synergistic effects against pests. nih.gov While specific studies on the synergistic interactions of this compound with other agrochemicals are not widely available, the principle of synergism is a promising area for future research. Controlled experiments could identify combinations that improve the efficiency of MNA as a growth regulator or uncover new applications in pest management. The co-toxicity coefficient (CTC) is a metric used to quantify these interactions, with a CTC greater than 120 indicating a synergistic effect. mdpi.com

Exploration of Derivatives in Biomedical Research Contexts

The core structure of naphthaleneacetic acid and its derivatives, including this compound, is being explored for potential applications in biomedical research. For instance, research has investigated the interaction of 1-naphthaleneacetic acid (NAA) with calf thymus DNA. nih.gov These studies, conducted under simulated physiological conditions, aim to understand the potential mechanisms of toxicity and interaction at a molecular level. nih.gov Such research is fundamental to assessing the safety of these compounds and can also inform the design of new molecules with specific biological activities. While the primary application of MNA is in agriculture, its chemical structure may serve as a starting point for the development of new therapeutic agents or research tools in the biomedical field.

Integration into Novel Material Science Research (e.g., hydrogels for sensing)